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Ethyl 1-benzyl-4-cyanopiperidine-

4-carboxylate

Cat. No.: B046839 Get Quote

This document provides an in-depth technical guide for researchers, scientists, and drug

development professionals on the carboxylation of 4-cyanopiperidine to produce piperidine-4-

carboxylic acid and its derivatives. Piperidine-4-carboxylic acid is a valuable building block in

medicinal chemistry, serving as a scaffold for a wide range of therapeutic agents. This guide

offers a detailed exploration of various synthetic methodologies, from classical nitrile hydrolysis

to modern transition-metal-catalyzed C-H activation, providing both theoretical understanding

and practical, step-by-step protocols.

Introduction: The Significance of Piperidine-4-
Carboxylic Acid
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and

natural products. Its conformational flexibility and ability to engage in hydrogen bonding make it

a privileged scaffold in drug design. The introduction of a carboxylic acid group at the 4-position

of the piperidine ring provides a crucial handle for further functionalization, enabling the

synthesis of diverse compound libraries for drug discovery programs. 4-Cyanopiperidine is a

readily available and cost-effective starting material for the synthesis of this important

intermediate. The choice of carboxylation method can significantly impact yield, purity,

scalability, and functional group tolerance, making a thorough understanding of the available

options essential for process development and optimization.
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Method 1: Hydrolysis of the Nitrile Group
The most direct and widely employed method for the carboxylation of 4-cyanopiperidine is the

hydrolysis of the nitrile functional group. This transformation can be achieved under acidic,

basic, or enzymatic conditions, each with its own set of advantages and disadvantages. The

choice of method is often dictated by the presence of other functional groups in the molecule,

particularly the protecting group on the piperidine nitrogen.

Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a robust and effective method for converting nitriles to carboxylic

acids. The reaction typically proceeds through the formation of an amide intermediate, which is

subsequently hydrolyzed to the carboxylic acid. Strong mineral acids such as hydrochloric acid

(HCl) or sulfuric acid (H₂SO₄) are commonly used.

Mechanism Insight: The reaction is initiated by the protonation of the nitrile nitrogen, which

enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by

tautomerization, leads to the formation of an amide. Under the harsh acidic conditions and

elevated temperatures, the amide is then hydrolyzed to the corresponding carboxylic acid and

an ammonium salt.

Causality of Experimental Choices: The use of a significant excess of strong acid and elevated

temperatures is necessary to drive both the hydration of the nitrile and the subsequent

hydrolysis of the stable amide intermediate. The choice of acid can influence the reaction rate

and the ease of product isolation. For substrates with acid-labile protecting groups, such as the

tert-butoxycarbonyl (Boc) group, this method is often unsuitable as it can lead to deprotection.

Experimental Protocol: Acid-Catalyzed Hydrolysis of N-Boc-4-cyanopiperidine

Materials:

N-Boc-4-cyanopiperidine

Concentrated Hydrochloric Acid (HCl)

1,4-Dioxane
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Water (deionized)

Sodium Bicarbonate (NaHCO₃)

Ethyl Acetate (EtOAc)

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-

Boc-4-cyanopiperidine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated hydrochloric

acid.

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution

of sodium bicarbonate until the pH is approximately 7-8. Caution: CO₂ evolution will occur.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to afford N-Boc-piperidine-4-carboxylic acid.

Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis offers an alternative to the acidic method and is particularly useful

for substrates that are sensitive to strong acids. Common bases include sodium hydroxide

(NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the

electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide.

Subsequent saponification of the amide under basic conditions yields a carboxylate salt and

ammonia. An acidic workup is required to protonate the carboxylate and obtain the free

carboxylic acid.

Causality of Experimental Choices: High concentrations of a strong base and elevated

temperatures are typically required to overcome the activation energy for both the initial attack

on the nitrile and the subsequent hydrolysis of the amide. The use of a co-solvent like ethanol

or ethylene glycol can improve the solubility of the organic substrate in the aqueous base. This

method is generally compatible with Boc-protecting groups, although prolonged reaction times

at very high temperatures can lead to some degradation.

Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Cyanopiperidine

Materials:

4-Cyanopiperidine hydrochloride

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Ethylene Glycol or Ethanol

Water (deionized)

Concentrated Hydrochloric Acid (HCl)
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Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

pH meter or pH paper

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-

cyanopiperidine hydrochloride (1.0 eq) and a solution of sodium hydroxide (3-5 eq) in a

mixture of water and ethylene glycol (e.g., 1:1 v/v).

Heat the reaction mixture to reflux (typically 120-150 °C) for 6-12 hours. Monitor the reaction

for the evolution of ammonia gas (can be tested with moist pH paper) and by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature.

Carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid while

cooling in an ice bath.

The product, piperidine-4-carboxylic acid, may precipitate out of the solution. If so, collect the

solid by filtration, wash with cold water, and dry.

If the product remains in solution, it can be isolated by techniques such as ion-exchange

chromatography or by evaporation of the solvent and subsequent purification of the residue.

Enzymatic Hydrolysis
Enzymatic hydrolysis using nitrilases presents a green and highly selective alternative for the

conversion of nitriles to carboxylic acids.[1][2] These enzymes operate under mild conditions

(neutral pH and room temperature), offering excellent functional group tolerance and often high

enantioselectivity.[1]

Mechanism Insight: Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid and

ammonia in a single step.[3] The active site of the enzyme binds the nitrile substrate in a
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specific orientation, and a catalytic triad of amino acid residues (typically Cys-Glu-Lys)

facilitates the nucleophilic attack of a water molecule on the nitrile carbon.[4]

Causality of Experimental Choices: The choice of the specific nitrilase enzyme is critical and

depends on the substrate. Screening of different commercially available or in-house developed

nitrilases is often necessary to find an enzyme with high activity and selectivity for 4-

cyanopiperidine or its derivatives. The reaction is typically performed in an aqueous buffer at a

pH and temperature optimal for the chosen enzyme. Immobilization of the enzyme can facilitate

its recovery and reuse.

Experimental Protocol: Enzymatic Hydrolysis of 4-Cyanopiperidine

Materials:

4-Cyanopiperidine

Nitrilase enzyme (e.g., from Rhodococcus sp. or a commercially available nitrilase)

Phosphate buffer (e.g., 0.1 M, pH 7.0)

Reaction vessel with temperature and pH control (e.g., a stirred-tank bioreactor or a shaker

flask)

Centrifuge

Procedure:

Prepare a solution of 4-cyanopiperidine in a phosphate buffer. The substrate concentration

will depend on the enzyme's activity and tolerance.

Add the nitrilase enzyme (as a whole-cell catalyst, cell-free extract, or purified enzyme) to

the substrate solution.

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C)

with gentle agitation.

Monitor the reaction progress by measuring the formation of piperidine-4-carboxylic acid

using HPLC or LC-MS. The pH of the reaction may need to be controlled as the formation of
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the carboxylic acid will lower the pH.

Once the reaction is complete, terminate it by removing the enzyme (e.g., by centrifugation if

using whole cells or immobilized enzyme).

The product in the aqueous solution can be isolated by standard techniques such as ion-

exchange chromatography or by acidification and extraction.

Method 2: Direct C-H Carboxylation
Direct C-H carboxylation represents a more atom-economical approach, avoiding the need for

a pre-installed nitrile group. These methods involve the direct activation of a C-H bond at the 4-

position of the piperidine ring and its subsequent reaction with a carboxylating agent, typically

carbon dioxide (CO₂).

Organolithium-Mediated Carboxylation
This method involves the deprotonation of an activated C-H bond using a strong organolithium

base, followed by quenching the resulting organolithium species with CO₂. The piperidine

nitrogen is typically protected with an electron-withdrawing group to facilitate deprotonation at

the C-4 position.

Mechanism Insight: A strong base, such as sec-butyllithium in the presence of a chelating

agent like TMEDA (tetramethylethylenediamine), deprotonates the C-4 position of the N-Boc-

piperidine. The resulting carbanion is then trapped by electrophilic CO₂ to form a lithium

carboxylate, which upon acidic workup yields the carboxylic acid.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base is crucial to

achieve deprotonation without competing addition reactions. A low reaction temperature (-78

°C) is necessary to maintain the stability of the organolithium intermediate. The N-Boc

protecting group is well-suited for this reaction as it acidifies the adjacent C-H bonds to some

extent and is stable to the basic conditions.

Experimental Protocol: Carboxylation of N-Boc-piperidine via Lithiation

Materials:

N-Boc-piperidine
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sec-Butyllithium (s-BuLi) in cyclohexane

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

Dry Tetrahydrofuran (THF)

Dry Ice (solid CO₂)

Anhydrous Diethyl Ether (Et₂O)

Hydrochloric Acid (HCl, 1 M aqueous solution)

Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

Brine (saturated aqueous NaCl solution)

Magnesium Sulfate (MgSO₄)

Schlenk flask and inert gas (Argon or Nitrogen) setup

Procedure:

Set up a flame-dried Schlenk flask under an inert atmosphere.

To the flask, add dry THF and TMEDA (1.2 eq). Cool the solution to -78 °C in a dry

ice/acetone bath.

Slowly add s-BuLi (1.2 eq) to the solution and stir for 15 minutes.

Add a solution of N-Boc-piperidine (1.0 eq) in dry THF dropwise to the reaction mixture at -78

°C. Stir for 2-3 hours at this temperature.

In a separate flask, crush dry ice into a fine powder.

Quench the reaction by rapidly adding the reaction mixture to the crushed dry ice via a

cannula.

Allow the mixture to warm to room temperature.
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Add water and then acidify the aqueous layer to pH 2-3 with 1 M HCl.

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate in vacuo.

The crude product can be purified by column chromatography to yield N-Boc-piperidine-4-

carboxylic acid.

Transition-Metal-Catalyzed C-H Carboxylation
Recent advances in catalysis have enabled the direct carboxylation of C(sp³)-H bonds using

transition metals like palladium and rhodium.[2][5] These methods often employ a directing

group to achieve regioselectivity.

Mechanism Insight: The catalytic cycle typically involves the coordination of the transition metal

to a directing group on the piperidine nitrogen. This facilitates the cleavage of a specific C-H

bond (in this case, at C-4) to form a metallacyclic intermediate. This intermediate then reacts

with CO₂, followed by reductive elimination or protonolysis to release the carboxylated product

and regenerate the active catalyst.[2]

Causality of Experimental Choices: The choice of catalyst, ligand, and directing group is crucial

for the success of these reactions. Palladium and rhodium complexes are commonly used due

to their ability to activate C-H bonds.[1][6] The directing group, often an amide or a pyridyl

group attached to the piperidine nitrogen, controls the regioselectivity of the carboxylation. The

reaction conditions, including the solvent, temperature, and CO₂ pressure, must be carefully

optimized for each specific system.

While this is a promising area of research, specific, high-yielding protocols for the direct C-4

carboxylation of simple piperidine derivatives are still under development. Researchers

interested in this approach should consult recent literature for the latest advancements in

catalyst and directing group design.

Data Presentation: Comparison of Carboxylation
Methods
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Method
Key
Reagents

Typical
Conditions

Yield Range Advantages
Disadvanta
ges

Acidic

Hydrolysis

Strong acid

(HCl, H₂SO₄)

High temp.

(reflux)
60-90%

High yield,

simple

reagents

Harsh

conditions,

not suitable

for acid-labile

groups

Basic

Hydrolysis

Strong base

(NaOH, KOH)

High temp.

(reflux)
70-95%

Good yield,

compatible

with some

acid-labile

groups

Harsh

conditions,

requires

acidic workup

Enzymatic

Hydrolysis
Nitrilase

Mild temp.

(25-40°C),

neutral pH

Variable

Mild

conditions,

high

selectivity,

environmenta

lly friendly

Enzyme cost

and

availability,

requires

screening

Organolithiu

m-mediated
s-BuLi, CO₂

Low temp.

(-78°C)
40-70%

Direct

carboxylation,

avoids nitrile

intermediate

Requires

strictly

anhydrous/an

aerobic

conditions,

strong base

Transition-

Metal-

Catalyzed

Pd or Rh

catalyst,

directing

group, CO₂

Varies (often

elevated

temp. and

pressure)

Developing

High atom

economy,

direct C-H

functionalizati

on

Catalyst cost,

requires

specific

directing

groups,

scope can be

limited
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Workflow for Carboxylation of 4-Cyanopiperidine

Method 1: Nitrile Hydrolysis

Method 2: Direct C-H Carboxylation

4-Cyanopiperidine

Acidic Hydrolysis
(e.g., HCl, reflux)

Basic Hydrolysis
(e.g., NaOH, reflux)

Enzymatic Hydrolysis
(Nitrilase)

Piperidine-4-carboxylic Acid

Organolithium-mediated
(s-BuLi, CO2)

Transition-Metal-Catalyzed
(e.g., Pd, Rh, CO2)

N-Protected Piperidine

Click to download full resolution via product page

Caption: Overview of synthetic routes to piperidine-4-carboxylic acid.

General Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Nitrile Protonation & Nucleophilic Attack Tautomerization to Amide Amide Hydrolysis

R-C≡N R-C≡N⁺-H
 H⁺

R-C(=O)-NH₂R-C(OH₂⁺)=NH
 H₂O

R-C(OH)=NH₂⁺
 -H⁺, +H⁺  Tautomerization

R-C(=O⁺H)-NH₂
 H⁺

R-COOH + NH₄⁺R-C(OH)(OH₂⁺)-NH₂
 H₂O  -H⁺, -NH₃
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Caption: Key steps in acid-catalyzed nitrile hydrolysis.

References
Martínková, L., & Veselá, A. B. (2012). Biocatalytic hydrolysis of nitriles. In Science of
Synthesis: Biocatalysis in Organic Synthesis 1 (pp. 451-482). Thieme.
Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond
functionalizations: mechanism and scope. Chemical reviews, 111(7), 4768-4825.
León, T., Correa, A., & Martin, R. (2013). Ni-catalyzed direct carboxylation of benzyl halides
with CO₂. Journal of the American Chemical Society, 135(4), 1221-1224.
Gooßen, L. J., & Koley, D. (2006). Rhodium‐Catalyzed Carboxylation of Aryl and Alkenyl
Halides with CO₂.
Fujiwara, Y., Kakiuchi, F., & Murai, S. (1998). Ruthenium-catalyzed carboxylation of C-H
bonds in aromatic compounds with CO₂. Journal of organometallic chemistry, 559(1-2), 1-8.
Morris, S. A. (2017). Two Studies: Stereoselective CC Bond Formations of N-Boc-Piperidines
using Selected Organolithiums and Visible Light Photoredox Catalysis of Tethered Styrenes
to form Fused Indolines. University of Arkansas.
Howbert, J. J., & Overman, L. E. (1984). Total synthesis of (±)-streptazolin. A new approach
to the stereocontrolled synthesis of substituted piperidines. Journal of the American
Chemical Society, 106(23), 7250-7252.
O'Reilly, C., & Turner, P. (2003). The nitrilase family of enzymes: a treasure trove of catalytic
diversity. Journal of applied microbiology, 95(6), 1161-1174.
Singh, R., Sharma, R., & Tewari, N. (2006). Nitrilases: a potential biocatalyst for
enantioselective synthesis of carboxylic acids. Applied biochemistry and biotechnology,
133(1), 1-17.
Chen, J., Chen, X., & Ma, M. (2019). Recent advances in transition-metal-catalyzed
carboxylation of C–H bonds with carbon dioxide. Chinese Journal of Chemistry, 37(10),
1015-1030.
Wang, B., & Wang, J. (2024). Copper-Catalyzed C4-selective Carboxylation of Pyridines with
CO2 via Pyridylphosphonium Salts.
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, monoanionic directing groups: a
powerful tool in C–H functionalization catalysis. Accounts of chemical research, 48(4), 1053-
1064.
Marton, J., D'hooghe, M., & De Kimpe, N. (2012). A convenient route to 4-carboxy-4-
anilidopiperidine esters and acids. Molecules, 17(12), 14619-14633.
Google Patents. (2016). Method for preparing 4-cyanopiperidine hydrochloride.
Google Patents. (2008). Process for producing cyanopiperidine.
Graz University of Technology. (n.d.). Nitrilase-Catalyzed Enantioselective Synthesis of
Pyrrolidine- and Piperidinecarboxylic Acids.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDPI. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging
Strategies.
NIH. (2018). Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1
source. Beilstein Journal of Organic Chemistry, 14, 2336-2353.
NIH. (2013). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica
Section E: Structure Reports Online, 69(Pt 10), o1569.
RSC Publishing. (2018). Rhodium(ii)-catalyzed C–H carboxylation of ferrocenes with CO2.
Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic
acids.
Semantic Scholar. (2011). Carboxylate-assisted transition-metal-catalyzed C-H bond
functionalizations: mechanism and scope.
U.S. Patent. (1998).
ResearchGate. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and
nitriles.
ResearchGate. (2011). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to
carboxylic acids.
MDPI. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions.
NIH. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
Chemical Reviews, 115(9), 3170-3387.
ResearchGate. (2011). Biocatalytic hydrolysis of nitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1 source -
PMC [pmc.ncbi.nlm.nih.gov]

2. Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: mechanism
and scope. | Semantic Scholar [semanticscholar.org]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: mechanism
and scope. (2011) | Lutz Ackermann | 3103 Citations [scispace.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b046839?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6176838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6176838/
https://www.semanticscholar.org/paper/Carboxylate-assisted-transition-metal-catalyzed-C-H-Ackermann/09afa316a421962f0dfddb62e233c648b5f9ad05
https://www.semanticscholar.org/paper/Carboxylate-assisted-transition-metal-catalyzed-C-H-Ackermann/09afa316a421962f0dfddb62e233c648b5f9ad05
https://www.researchgate.net/figure/Scheme-1-Two-pathways-of-the-enzymatic-hydrolysis-of-nitriles-to-carboxylic-acids_fig1_257865841
https://www.mdpi.com/2073-4344/15/10/939
https://scispace.com/papers/carboxylate-assisted-transition-metal-catalyzed-c-h-bond-4v13ar5nr1
https://scispace.com/papers/carboxylate-assisted-transition-metal-catalyzed-c-h-bond-4v13ar5nr1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. encyclopedia.pub [encyclopedia.pub]

To cite this document: BenchChem. [Carboxylation of 4-Cyanopiperidine: A Comprehensive
Guide to Synthetic Strategies]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046839#carboxylation-methods-for-4-
cyanopiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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